3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and biological behavior of the molecule. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) under photoredox catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and reagents that can be easily handled and stored is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium trifluoroacetate and copper (I) iodide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Indoles: These compounds share the trifluoromethyl group and indole structure but differ in their specific substitutions and functional groups.
Trifluoromethylated Phenols: These compounds have a trifluoromethyl group attached to a phenol ring, offering different chemical and biological properties.
Uniqueness
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific combination of the trifluoromethyl group and the indazole ring. This combination imparts distinct electronic properties that can be exploited in various applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C8H10F3N3 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)7-6-4(12)2-1-3-5(6)13-14-7/h4H,1-3,12H2,(H,13,14) |
InChI Key |
FOXVBBIJILXKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2C(F)(F)F)N |
Origin of Product |
United States |
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